Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a 3-methoxyphenyl ring and an amine group, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclobutyl(3-methoxyphenyl)methanone as the starting material.
Reduction Reaction: The ketone group in cyclobutyl(3-methoxyphenyl)methanone is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining safety standards. Large-scale reactors and continuous flow processes are often employed to achieve high yields and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: The compound can be reduced to form cyclobutyl(3-methoxyphenyl)methanol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Cyclobutyl(3-methoxyphenyl)methanone
Reduction Products: Cyclobutyl(3-methoxyphenyl)methanol
Substitution Products: Various amine derivatives
Scientific Research Applications
Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is unique due to its specific structural features. Similar compounds include:
Cyclobutyl(3-methoxyphenyl)methanol: Similar structure but lacks the amine group.
Cyclobutyl(3-methoxyphenyl)methanone: Similar structure but contains a ketone group instead of an amine.
Other amine derivatives: Compounds with different substituents on the phenyl ring or different cyclic structures.
Properties
IUPAC Name |
cyclobutyl-(3-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-7-3-6-10(8-11)12(13)9-4-2-5-9;/h3,6-9,12H,2,4-5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIWTVXQZBRJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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